Denitro-morinidazole
Overview
Description
Denitro-morinidazole is a derivative of morinidazole, which belongs to the class of nitroimidazole antimicrobial agents. These compounds are known for their effectiveness against anaerobic bacteria and certain protozoa. This compound is characterized by the removal of the nitro group from the parent compound, morinidazole, which can alter its chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of denitro-morinidazole typically involves the reduction of the nitro group in morinidazole. This can be achieved through various chemical reduction methods, such as catalytic hydrogenation or the use of reducing agents like iron powder in acidic conditions. The reaction conditions often include:
Catalytic Hydrogenation: Using a catalyst such as palladium on carbon (Pd/C) under hydrogen gas at room temperature or slightly elevated temperatures.
Iron Powder Reduction: Iron powder in the presence of hydrochloric acid at room temperature.
Industrial Production Methods
Industrial production of this compound may involve large-scale catalytic hydrogenation processes, where the reaction is carried out in high-pressure reactors to ensure complete reduction of the nitro group. The product is then purified through crystallization or chromatography techniques to obtain high purity this compound.
Chemical Reactions Analysis
Types of Reactions
Denitro-morinidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products, depending on the oxidizing agent used.
Reduction: Further reduction can lead to the formation of amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2) under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles in polar solvents are commonly used.
Major Products Formed
Oxidation: Oxidized derivatives with different functional groups.
Reduction: Amine derivatives.
Substitution: Various substituted products depending on the nucleophile used.
Scientific Research Applications
Denitro-morinidazole has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of other chemical compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its antimicrobial properties and potential use in treating infections caused by anaerobic bacteria.
Industry: Utilized in the development of new antimicrobial agents and other pharmaceutical products.
Mechanism of Action
The mechanism of action of denitro-morinidazole involves its interaction with microbial DNA. The compound is believed to be reduced within the microbial cell, leading to the formation of reactive intermediates that can cause DNA strand breakage and inhibit DNA synthesis. This ultimately results in the death of the microorganism. The molecular targets include DNA and electron-transport proteins within the microbial cell.
Comparison with Similar Compounds
Similar Compounds
Morinidazole: The parent compound with a nitro group.
Metronidazole: Another nitroimidazole antimicrobial agent.
Tinidazole: A similar compound with a nitroimidazole structure.
Uniqueness
Denitro-morinidazole is unique due to the absence of the nitro group, which can significantly alter its chemical and biological properties compared to other nitroimidazole compounds. This modification can affect its antimicrobial activity, toxicity, and pharmacokinetics, making it a compound of interest for further research and development.
Properties
IUPAC Name |
1-(2-methylimidazol-1-yl)-3-morpholin-4-ylpropan-2-ol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N3O2/c1-10-12-2-3-14(10)9-11(15)8-13-4-6-16-7-5-13/h2-3,11,15H,4-9H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOTAAZUNLZJUJJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1CC(CN2CCOCC2)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1807608-40-7 | |
Record name | Denitro-morinidazole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1807608407 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | DENITRO-MORINIDAZOLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P9T2NEO5F2 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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